molecular formula C8H12Cl3FN2 B13035893 (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13035893
M. Wt: 261.5 g/mol
InChI Key: VXZZAIMCSKFMJX-KLXURFKVSA-N
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Description

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 3-chloro-2-fluorophenyl precursor.

    Formation of the Ethane-1,2-diamine Moiety:

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    3-Chloro-2-fluorophenol: A related compound with similar substituents on the phenyl ring.

    Trifluorotoluene: Another fluorinated aromatic compound with distinct chemical properties.

Uniqueness

The uniqueness of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl lies in its chiral center and the specific arrangement of the chloro and fluoro substituents. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H12Cl3FN2

Molecular Weight

261.5 g/mol

IUPAC Name

(1R)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10ClFN2.2ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m0../s1

InChI Key

VXZZAIMCSKFMJX-KLXURFKVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(CN)N.Cl.Cl

Origin of Product

United States

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